

Mass spectrometry of 2-Chloro-4-fluoro-5-nitrophenol

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B1583476

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An In-depth Technical Guide to the Mass Spectrometric Analysis of **2-Chloro-4-fluoro-5-nitrophenol**

Introduction

2-Chloro-4-fluoro-5-nitrophenol is a substituted aromatic compound featuring halogen and nitro functional groups, which are significant in various chemical syntheses, including pharmaceuticals and agrochemicals. Its complex structure presents unique challenges and opportunities for analytical characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technique for the identification, quantification, and structural elucidation of such molecules.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of **2-Chloro-4-fluoro-5-nitrophenol**. Moving beyond a simple recitation of parameters, we will delve into the causal reasoning behind methodological choices, from ionization source selection to the interpretation of fragmentation patterns. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable framework for analyzing this and structurally related compounds.

Physicochemical Profile and Core Analytical Considerations

A foundational understanding of the analyte's properties is paramount for method development. The key characteristics of **2-Chloro-4-fluoro-5-nitrophenol** are summarized below.

Property	Value	Source
Chemical Formula	C ₆ H ₃ ClFNO ₃	[1][2]
Average Molecular Weight	191.55 g/mol	[2]
Monoisotopic Mass	190.9785 Da	Calculated
CAS Number	84478-75-1	[1][2][3]
Structure	Phenolic ring with Chloro, Fluoro, and Nitro substituents	

The presence of a phenolic hydroxyl group makes the molecule inherently acidic, suggesting a strong propensity for deprotonation. This is the single most important feature guiding the initial choice of ionization technique.

Part 1: Ionization and Precursor Ion Generation

The first critical step in any MS analysis is the efficient and reproducible generation of gas-phase ions from the analyte. The choice of ionization source is dictated by the analyte's chemical nature and the desired analytical outcome.

Choosing the Optimal Ionization Technique

For polar, non-volatile compounds like **2-Chloro-4-fluoro-5-nitrophenol**, soft ionization techniques are required to prevent thermal degradation and preserve the molecular ion.[4][5] The primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

- **Electrospray Ionization (ESI):** ESI is ideal for polar molecules that can be pre-ionized in solution.[4] Given the acidic phenolic proton, **2-Chloro-4-fluoro-5-nitrophenol** is an excellent candidate for negative-ion ESI, where it will readily form a deprotonated molecule, [M-H]⁻. The electron-withdrawing nature of the nitro and halogen groups further increases the acidity of the phenolic proton, enhancing ionization efficiency in this mode. While positive-ion ESI can generate the protonated molecule [M+H]⁺, as has been documented[3],

the deprotonated species in negative mode is typically more stable and generated with higher efficiency for phenols.

- Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds. While it could potentially ionize this molecule, ESI is the more logical and efficient choice due to the compound's high polarity and acidity.

Conclusion: Negative-ion Electrospray Ionization (ESI-) is the recommended technique for achieving maximum sensitivity and generating a stable precursor ion for subsequent fragmentation analysis.

Experimental Protocol 1: Precursor Ion Identification by Infusion

This protocol validates the generation of the target ion and confirms its mass-to-charge ratio (m/z).

- Sample Preparation: Prepare a 1 $\mu\text{g/mL}$ stock solution of **2-Chloro-4-fluoro-5-nitrophenol** in a 50:50 mixture of acetonitrile and water.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L/min}$ using a syringe pump.
- MS Source Parameters (Negative ESI):
 - Capillary Voltage: -3.0 kV to -4.5 kV
 - Source Temperature: 120-150 $^{\circ}\text{C}$
 - Desolvation Gas (N_2): 600-800 L/hr
 - Desolvation Temperature: 350-450 $^{\circ}\text{C}$
 - Cone Gas Flow: 50 L/hr

- Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-300.
- Expected Result: A prominent peak should be observed at m/z 190.9785, corresponding to the $[M-H]^-$ ion of **2-Chloro-4-fluoro-5-nitrophenol**. The isotopic pattern should confirm the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of $\sim 3:1$).

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. Collision-Induced Dissociation (CID) is the most common method for this purpose.^{[6][7]}

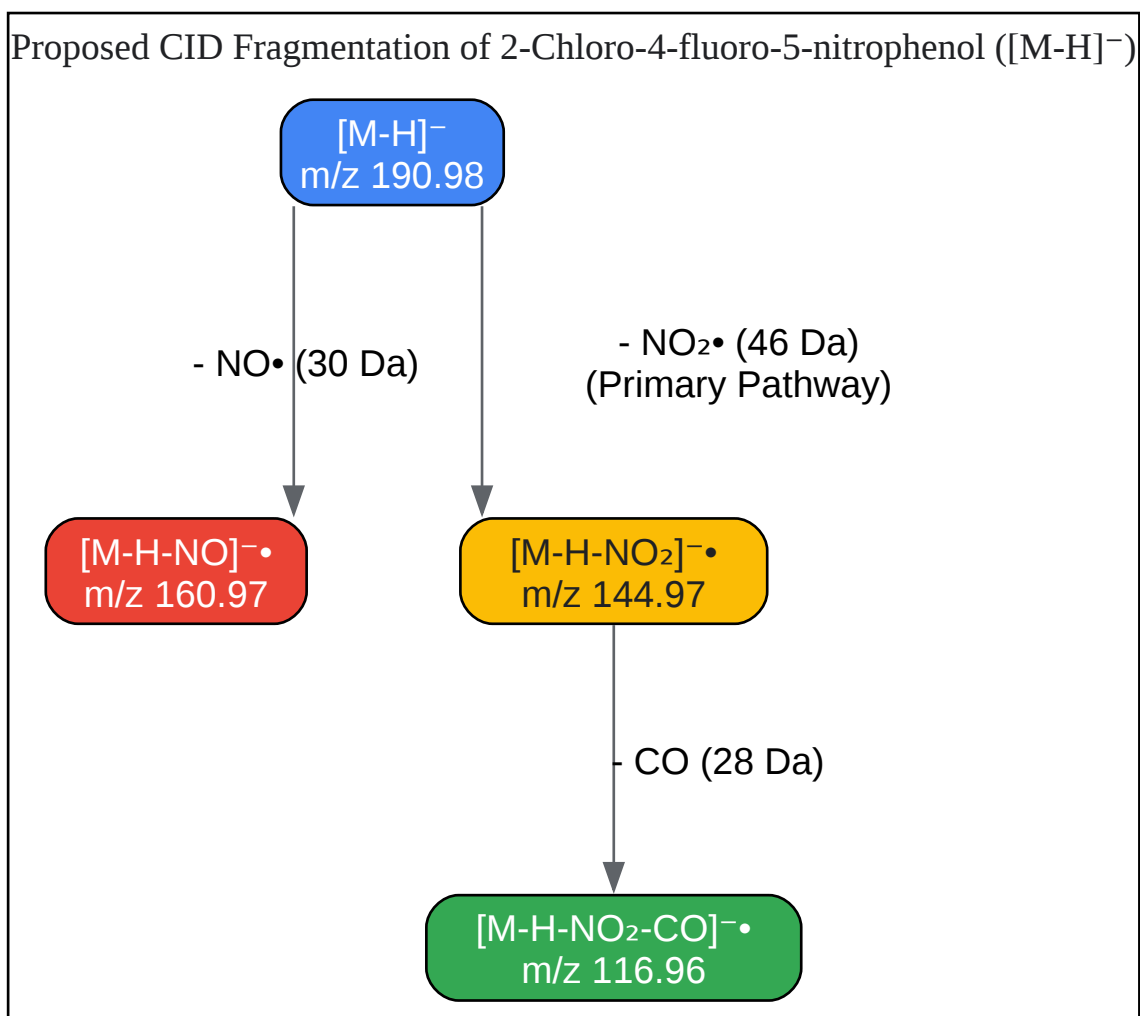
Proposed Fragmentation Pathway

Based on established fragmentation rules for nitroaromatic and halogenated compounds, a detailed fragmentation pathway for the $[M-H]^-$ ion (m/z 190.98) can be proposed.^{[8][9]} The negative charge on the phenoxide oxygen initiates a cascade of electron movements leading to characteristic neutral losses.

The most probable fragmentation events are:

- Loss of Nitrogen Monoxide (NO^\bullet): A common pathway for nitro-containing anions, resulting in a radical anion.
- Loss of Nitrogen Dioxide (NO_2^\bullet): The most characteristic fragmentation for nitroaromatics, leading to a stable phenoxide radical anion.^[9]
- Sequential Losses: Further fragmentation can occur from the primary product ions, such as the loss of carbon monoxide (CO) or chlorine (Cl^\bullet).

The proposed fragmentation cascade is visualized in the diagram below.



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Caption: Proposed fragmentation pathway for the $[M-H]^-$ ion.

Predicted Product Ion Table

The following table summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry is essential to confirm these elemental compositions.

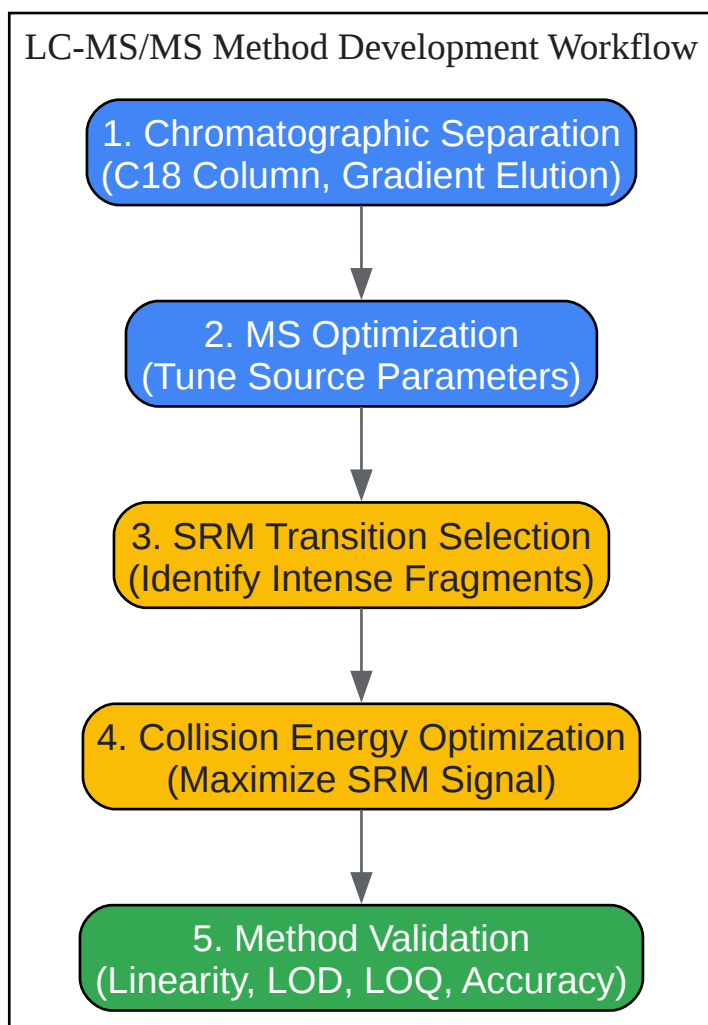
Ion Description	Proposed Formula	Calculated m/z (Monoisotopic)
[M-H] ⁻ (Precursor)	C ₆ H ₂ ClFNO ₃ ⁻	190.9785
[M-H-NO] ^{-•}	C ₆ H ₂ ClFO ₂ ^{-•}	160.9711
[M-H-NO ₂] ^{-•}	C ₆ H ₂ ClFO ^{-•}	144.9717
[M-H-NO ₂ -CO] ^{-•}	C ₅ H ₂ ClFO ^{-•}	116.9611

Part 3: Quantitative Analysis using LC-MS/MS

For quantitative applications, such as pharmacokinetic studies or environmental monitoring, a robust LC-MS/MS method using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the gold standard. This involves monitoring specific, high-intensity transitions from the precursor ion to one or more product ions.

Experimental Protocol 2: LC-MS/MS Method Development

This protocol outlines the steps to build a sensitive and selective quantitative method.



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